1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid
Description
1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a benzyl group at the 1-position of the indole ring and methoxy groups at the 4- and 7-positions.
Properties
IUPAC Name |
1-benzyl-4,7-dimethoxyindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-15-8-9-16(23-2)17-13(15)10-14(18(20)21)19(17)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOWNPDMZIJKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(N(C2=C(C=C1)OC)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4,7-dimethoxyindole with benzyl bromide in the presence of a base, followed by carboxylation at the 2-position. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming esters of the compound.
Scientific Research Applications
1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that trigger anti-inflammatory responses. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key Compounds for Comparison :
4,7-Dimethoxy-1H-indole-2-carboxylic acid (CAS 31271-83-7) Molecular formula: C₁₁H₁₁NO₄ Molecular weight: 221.21 g/mol Hydrogen donors: 2; Hydrogen acceptors: 3 Substituents: Methoxy groups at 4- and 7-positions .
5-Benzyloxy-1H-indole-2-carboxylic acid (Compound 15 in ) Molecular formula: C₁₆H₁₃NO₃ Melting point: 193–195°C Substituents: Benzyloxy group at the 5-position .
Indole-5-carboxylic acid (CAS 1670-81-1) Molecular formula: C₉H₇NO₂ Melting point: 208–210°C .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)
Comparative Analysis :
*Estimated based on structural additions to 4,7-dimethoxy analog.
- Benzyl vs. Methoxy/Benzyloxy : The 1-benzyl group in the target compound increases steric bulk and lipophilicity compared to unmethylated analogs like 4,7-dimethoxy-1H-indole-2-carboxylic acid. This may enhance membrane permeability but reduce aqueous solubility .
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